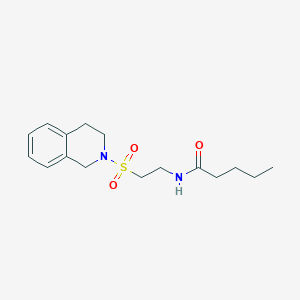![molecular formula C15H19NO2S B2967101 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide CAS No. 2034345-67-8](/img/structure/B2967101.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene is a heterocyclic compound . It’s a crucial class of heterocyclic compounds that have broad biological properties and diverse applications in the field of materials science . They are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .
Synthesis Analysis
The synthesis of 2-substituted benzo[b]thiophenes has been achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene-based compounds has been studied using single crystal structure and complete spectral characterization . The molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis
The chemical reactions of benzo[b]thiophene derivatives involve various synthetic methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Molecular Structure and Properties
- The molecular structure of a related compound, N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, demonstrates a non-planar arrangement with a dihedral angle between benzene rings. This configuration is stabilized by intramolecular hydrogen bonding, highlighting structural features relevant to similar compounds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Metabolic Pathways
- KRO-105714, a derivative of a similar compound, is metabolized in human liver microsomes. This process involves CYP3A4-mediated enzymatic reactions, indicating potential pathways for related compounds in therapeutic contexts (Song et al., 2014).
Chemical Reactions and Synthesis
- Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides, including similar compounds, at room temperature has been achieved. This approach allows for selective mono- and diamination, leading to valuable derivatives for various applications (Grohmann, Wang, & Glorius, 2012).
- Variations in the site of lithiation of N-[2-(4-Methoxyphenyl)ethyl]pivalamide, a compound with structural similarities, have been studied. This research is significant for understanding the reactivity and synthetic applications of related compounds (Smith, El‐Hiti, & Alshammari, 2012).
Biological Interest and Applications
- The N-benzoylation of aminophenols employing benzoylisothiocyanates, including compounds like N-(2-hydroxyphenyl)benzamides, has been investigated for biological interest. These findings are relevant for understanding the biological applications of similar compounds (Singh, Lakhan, & Singh, 2017).
- Synthesis of 2-phenylamino-thiazole derivatives, including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, shows antimicrobial activity. Such studies are important for exploring the antimicrobial potential of related benzamide derivatives (Bikobo et al., 2017).
Mécanisme D'action
Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Orientations Futures
The future directions in the research of benzo[b]thiophene derivatives involve the design and synthesis of novel compounds with potential anticancer effect . The application of hybrid pharmacophore approach in the development of high quality drug candidates has gained much attention in medicinal chemistry .
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-15(2,3)14(18)16-8-12(17)11-9-19-13-7-5-4-6-10(11)13/h4-7,9,12,17H,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSRDDUZBNOTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)
![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2967028.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)


![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)
